2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one
Vue d'ensemble
Description
INCB 057643 is a bromodomain and extra terminal domain (BET) family protein inhibitor. It inhibits binding of bromodomain-containing protein 2 (BRD2), BRD3, and BRD4 to an acetylated histone H4 peptide in vitro. INCB 057643 decreases Myc levels in, and inhibits proliferation of, acute myeloid leukemia (AML), diffuse large B cell lymphoma (DLBCL), and multiple myeloma (MM) cells. In vivo, INCB 057643 reduces tumor growth in AML, DLBCL, and MM mouse xenograft models. It also reduces tumor growth when administered alone or in combination with docetaxel or enzalutamide (MDV 3100; ) in a 22Rv1 castration-resistant prostate cancer (CRPC) mouse xenograft model.
INCB057643, also known INCB57643, is a BET inhibitor. INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer. INCB057643 inhibited proliferation of prostate cancer cell lines. In short-term cell proliferation assays the BETi appeared more effective against androgen-dependent (VCaP and LNCaP) than androgen-independent (DU145 and PC3) cells (GI50 of ≤100 nM and ≥500 nM, respectively). 22Rv1 cells, which express androgen-independent AR splice variants, exhibited an intermediate level of sensitivity to both compounds (GI50: 150-250 nM).
Applications De Recherche Scientifique
Treatment of Myelofibrosis
Specific Scientific Field
The specific scientific field for this application is Hematology-Oncology , specifically the treatment of a rare and chronic blood disorder known as Myelofibrosis .
2. Comprehensive and Detailed Summary of the Application INCB057643 is a small-molecule inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins, which are involved in the regulation of gene expression . This drug is being developed for the treatment of Primary Myelofibrosis, a rare and chronic blood disorder characterized by the scarring of bone marrow and the overproduction of fibrous tissue .
3. Detailed Description of the Methods of Application or Experimental Procedures The study includes a 3+3 design dose-escalation phase (part 1) followed by dose-expansion (part 2). Eligible patients in part 1 are aged ≥18 years with histologically confirmed MF and palpable spleen ≥5 cm below the left subcostal margin . The initial part 1 dose is INCB057643 4 mg once daily (qd; escalation up to 12 mg qd), administered continuously in 28-day cycles .
4. Thorough Summary of the Results or Outcomes Obtained In the first-in-human study INCB 57643-101, the small-molecule BET inhibitor INCB057643, was safe and generally well tolerated as monotherapy, and demonstrated preliminary efficacy in 2 out of 3 patients with MF when administered alone or in combination with ruxolitinib . The INCB 57643-103 trial is designed to further evaluate the safety and tolerability of INCB057643 monotherapy in patients with relapsed or refractory MF .
Treatment of Myelodysplastic Syndromes (MDS)
Specific Scientific Field
The specific scientific field for this application is Hematology-Oncology , specifically the treatment of a group of disorders known as Myelodysplastic Syndromes (MDS) .
3. Detailed Description of the Methods of Application or Experimental Procedures The study includes a 3+3 design dose-escalation phase (part 1) followed by dose-expansion (part 2). Eligible patients in part 1 are aged ≥18 years with histologically confirmed MDS or MDS/MPN, Eastern Cooperative Oncology Group performance status of 0-2, and ≥1 line of prior therapy with no available subsequent therapy known to provide clinical benefit . The initial part 1 dose is INCB057643 4 mg once daily (qd; escalation up to 12 mg qd), administered continuously in 28-day cycles .
4. Thorough Summary of the Results or Outcomes Obtained The results of the study are still pending as the trial is ongoing . The primary endpoint is safety and tolerability, including identification of dose-limiting toxicities (DLTs); pharmacokinetics (PK) are evaluated as a secondary endpoint . Additional secondary endpoints include overall response rate, symptom response, anemia response, red blood cell transfusion requirement, and change in spleen volume and length .
Treatment of Advanced Solid Tumors
Specific Scientific Field
The specific scientific field for this application is Oncology , specifically the treatment of Advanced Solid Tumors .
2. Comprehensive and Detailed Summary of the Application INCB057643 is under investigation in clinical trial NCT02959437 for its potential use in the treatment of Advanced Solid Tumors . This involves combining INCB057643 with other drugs like Azacitidine, Pembrolizumab, and Epacadostat .
3. Detailed Description of the Methods of Application or Experimental Procedures The study includes a dose-escalation phase (part 1) followed by dose-expansion (part 2). Eligible patients are aged ≥18 years with histologically confirmed advanced solid tumors, have received ≥1 line of prior therapy including ruxolitinib, and have no known clinically beneficial therapy available . The initial part 1 dose is INCB057643 4 mg once daily (qd; escalation up to 12 mg qd), administered continuously in 28-day cycles .
Propriétés
IUPAC Name |
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSAMEOETVNDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one | |
CAS RN |
1820889-23-3 | |
Record name | INCB-057643 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820889233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INCB-057643 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INCB-057643 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TZD0JEBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.